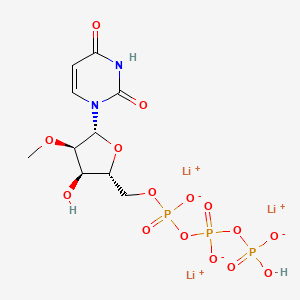

2'-O-Methyl-uridine-5'-triphosphate, lithium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-O-Methyl-uridine-5'-triphosphate, lithium salt is a useful research compound. Its molecular formula is C10H14Li3N2O15P3 and its molecular weight is 516.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2'-O-Methyl-uridine-5'-triphosphate (2'-OMe-UTP), particularly in its lithium salt form, is a modified nucleotide that has garnered attention for its biological activity in various applications, including RNA synthesis and therapeutic development. This article explores its properties, mechanisms of action, and implications in research and clinical settings.

2'-OMe-UTP has a molecular formula of C10H17N2O15P3 with a molecular weight of 498.10 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Purity | ≥90% by AX-HPLC |

| Extinction Coefficient | 10,100 Lmol−1cm−1 at 262 nm |

| Salt Form | Lithium Salt (Li+) |

| Concentration | 100 mM |

| Storage Conditions | -20°C or below |

The biological activity of 2'-OMe-UTP is primarily attributed to its incorporation into RNA molecules during transcription. The methylation at the 2' position enhances the stability and reduces the immunogenicity of RNA, making it an excellent candidate for therapeutic applications such as mRNA vaccines and aptamer development.

Key Mechanisms:

- Stabilization of RNA: The 2'-O-methyl modification protects RNA from degradation by nucleases.

- Enhanced Translation: Modified nucleotides can improve the efficiency of translation by ribosomes.

- Reduced Immunogenicity: Incorporation of 2'-OMe-UTP into RNA can lower activation of pattern recognition receptors (PRRs), reducing unwanted immune responses.

Applications in Research and Therapeutics

- Aptamer Development: 2'-OMe-UTP is used to synthesize aptamers that can bind specifically to target molecules, which is beneficial in targeted drug delivery systems .

- mRNA Vaccines: The modification is crucial in the development of mRNA vaccines, as seen in studies demonstrating enhanced stability and efficacy compared to unmodified mRNA .

- Cancer Therapy: Research indicates that modified nucleotides like 2'-OMe-UTP can be utilized to create chimeric aptamers for targeted cancer therapies, enhancing delivery to malignant cells .

Case Studies

Case Study 1: mRNA Vaccine Efficacy

A study highlighted the incorporation of 2'-OMe-UTP in synthetic mRNA vaccines, showing that these vaccines elicited a stronger immune response compared to those using standard uridine triphosphate. The modified mRNA demonstrated improved stability and translation efficiency in vitro and in vivo .

Case Study 2: Aptamer Targeting

In another study, researchers engineered aptamers using 2'-OMe-UTP that successfully targeted specific cancer cell types. The results indicated a significant increase in cellular uptake and therapeutic efficacy compared to traditional aptamers .

Research Findings

Recent studies have explored various aspects of the biological activity of 2'-OMe-UTP:

- Immunomodulatory Effects: Lithium salts, including those derived from 2'-OMe-UTP, have been shown to modulate immune responses in vitro, influencing cytokine production and immune cell activation .

- Transcriptional Fidelity: Research indicates that RNA polymerases exhibit high fidelity when incorporating modified nucleotides like 2'-OMe-UTP into RNA strands, which is critical for producing accurate and functional RNA molecules .

Eigenschaften

Molekularformel |

C10H14Li3N2O15P3 |

|---|---|

Molekulargewicht |

516.0 g/mol |

IUPAC-Name |

trilithium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O15P3.3Li/c1-23-8-7(14)5(25-9(8)12-3-2-6(13)11-10(12)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18;;;/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8-,9-;;;/m1.../s1 |

InChI-Schlüssel |

ZBEHXEVNNHLIAB-WKMNQBAXSA-K |

Isomerische SMILES |

[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

Kanonische SMILES |

[Li+].[Li+].[Li+].COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.